molecular formula C6H4F3NS B1315445 4-(Trifluoromethylthio)pyridine CAS No. 651059-83-5

4-(Trifluoromethylthio)pyridine

Cat. No. B1315445
M. Wt: 179.17 g/mol
InChI Key: LPCAKBMMWQLYFR-UHFFFAOYSA-N
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Description

4-(Trifluoromethylthio)pyridine is a pyridine derivative . It is used in the synthesis of various agrochemical and pharmaceutical compounds . The unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety contribute to its biological activities .


Synthesis Analysis

The synthesis of 4-(Trifluoromethylthio)pyridine involves the trifluoromethylation of 4-iodobenzene . Other methods include an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine or the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The molecular structure of 4-(Trifluoromethylthio)pyridine includes a pyridine ring with a trifluoromethylthio group attached .


Chemical Reactions Analysis

4-(Trifluoromethylthio)pyridine can undergo various chemical reactions. For instance, it can be used in the preparation of (trifluoromethyl)pyridyllithiums via metalation reaction . It can also participate in the synthesis of metal-organic frameworks (MOFs) and methiodide salts .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(Trifluoromethylthio)pyridine are influenced by the presence of the fluorine atom and the pyridine moiety. These properties contribute to its biological activities and its use in the synthesis of various compounds .

Scientific Research Applications

Synthesis and Crystal Structure

The research on 4-(2-Tetrathiafulvalenyl-ethenyl)pyridine, closely related to 4-(Trifluoromethylthio)pyridine, focuses on its synthesis, crystal structure, and the photoluminescent and magnetic properties of its radical cation salts with poly(beta-diketonate) rare earth complexes. These complexes exhibit unique structural characteristics and properties such as paramagnetic luminescence, highlighting their potential in materials science and photonic applications (Pointillart et al., 2009).

Chemical Functionalization Techniques

Research demonstrates a method for the C3-selective C-H trifluoromethylthiolation and difluoromethylthiolation of pyridines, including drugs, using dihydropyridine intermediates. This technique allows for the late-stage functionalization of pyridine compounds, offering a pathway to develop new drug candidates and chemically modified molecules (Zhou et al., 2022).

Photocatalysis

A study on the photocatalytic trifluoromethylthiolation of aromatic alkenes showcases a process that efficiently generates a trifluoromethansulfenyl radical, leading to the regioselective installation of a CF3S group alongside a hydroxy or alkoxy group on aromatic alkenes. This highlights the use of 4-(Trifluoromethylthio)pyridine derivatives in organic synthesis, particularly in the functionalization of aromatic compounds under mild conditions (Li, Koike, & Akita, 2017).

Safety And Hazards

4-(Trifluoromethylthio)pyridine is considered hazardous. It is classified as a flammable liquid, skin irritant, eye irritant, and may cause respiratory irritation . Proper safety measures should be taken when handling this compound, including wearing protective equipment and ensuring adequate ventilation .

Future Directions

The use of 4-(Trifluoromethylthio)pyridine and its derivatives in the agrochemical and pharmaceutical industries is expected to grow. With the development of new methodologies for trifluoromethylation, many novel applications of 4-(Trifluoromethylthio)pyridine are expected to be discovered in the future .

properties

IUPAC Name

4-(trifluoromethylsulfanyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F3NS/c7-6(8,9)11-5-1-3-10-4-2-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPCAKBMMWQLYFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1SC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50478038
Record name Pyridine, 4-[(trifluoromethyl)thio]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50478038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Trifluoromethylthio)pyridine

CAS RN

651059-83-5
Record name Pyridine, 4-[(trifluoromethyl)thio]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50478038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
W Dmowski, A Haas - Journal of the Chemical Society, Perkin …, 1987 - pubs.rsc.org
… from thiocarbonyl difluoride or its trimer and caesium fluoride, reacted with pentafluoropyridine (I ) at - 15 "C to give a high yield of 2,3,5,6-tetrafluoro-4-trifluoromethylthiopyridine (2). …
Number of citations: 36 pubs.rsc.org
AM Sipyagin, SV Pal'tsun, IA Pomytkin… - Chemistry of Heterocyclic …, 1994 - Springer
The reaction on 2, 3, 3, 6-tetrachloro-4-trifluoromethylthiopyridine with various nucleophilic reagents has been studied. It was shown that the CF 3 S group is readily replaced under the …
Number of citations: 3 link.springer.com
SJ Tavener, DJ Adams, JH Clark - Journal of fluorine chemistry, 1999 - Elsevier
Reaction of potassium fluoride or tetramethylammonium fluoride with thiophosgene leads to the formation of a nucleophilic source of trifluoromethanethiolate, suitable for the …
Number of citations: 65 www.sciencedirect.com
M Zhao, X Zhao, P Zheng, Y Tian - Journal of Fluorine Chemistry, 2017 - Elsevier
An efficient trifluoromethylthiolation reaction of arylboronic acids with (bpy)CuSCF 3 in the presence of oxygen at room temperature is described. This method produces a variety of aryl …
Number of citations: 19 www.sciencedirect.com

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